Mal-PEG4-Glu(OH)-NH-m-PEG24

PROTAC Linker Design Physicochemical Properties Aqueous Solubility

Polydisperse PEG linkers introduce batch-to-batch variability that confounds PROTAC SAR studies. Mal-PEG4-Glu(OH)-NH-m-PEG24 (MW: 1615.84 Da) is a monodisperse, heterobifunctional linker engineered to eliminate this variability. - Single MW (1615.84 Da) ensures every PROTAC molecule has identical linker structure for reproducible DC50 data. - Central glutamic acid branch provides a third reactive handle for fluorophore/biotin conjugation without interfering with maleimide-thiol coupling. - ~95 Å end-to-end span bridges distant binding pockets inaccessible to shorter PEGn linkers. - LogP of -6.9 enables aqueous formulation with minimal organic co-solvents, reducing precipitation risk.

Molecular Formula C72H134N4O35
Molecular Weight 1615.8 g/mol
Cat. No. B11825772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Glu(OH)-NH-m-PEG24
Molecular FormulaC72H134N4O35
Molecular Weight1615.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82)/t66-/m0/s1
InChIKeySLNDHPJTHXRBOW-FGKSCKJQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-Glu(OH)-NH-m-PEG24 Linker Overview


Mal-PEG4-Glu(OH)-NH-m-PEG24 (CAS: 2204309-09-9, MW: 1615.84 Da) is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker specifically engineered for the synthesis of proteolysis-targeting chimeras (PROTACs) . Its structure comprises a maleimide functional group for thiol-specific conjugation, a short PEG4 spacer, a central glutamic acid residue that introduces a carboxylic acid side chain, and an extended m-PEG24 chain terminating in a methyl group. This precise architecture provides defined molecular characteristics that are critical for reproducible PROTAC assembly and structure-activity relationship (SAR) studies [1].

Mal-PEG4-Glu(OH)-NH-m-PEG24: Superior to Generic Linkers


Generic substitution of a PROTAC linker often fails due to the non-linear relationship between linker length and degradation efficiency [1]. Simple, monofunctional PEG chains lack the defined geometric constraints required to form a productive ternary complex between an E3 ligase and a target protein. Studies on linker structure-activity relationships reveal that small changes in PEG length—even by a few ethylene glycol units—can dramatically alter degradation potency (DC50) by several-fold, and the use of polydisperse PEG mixtures introduces batch-to-batch variability that confounds SAR analysis [2]. The inclusion of a central glutamic acid branch in Mal-PEG4-Glu(OH)-NH-m-PEG24 provides an additional vector for conjugation or solubility modulation, a feature absent in standard linear PEG linkers like Mal-PEGn-NH2, and its monodisperse nature ensures that every PROTAC molecule synthesized has an identical linker structure, a requirement for reproducible biological data [3].

Mal-PEG4-Glu(OH)-NH-m-PEG24: Comparative Performance


Solubility Advantage Over Alkyl Linkers

Mal-PEG4-Glu(OH)-NH-m-PEG24 exhibits a calculated partition coefficient (LogP) of -6.9, indicating extremely high hydrophilicity, which is a direct consequence of its 28 ethylene glycol units across the PEG4 and m-PEG24 segments . In contrast, PROTAC linkers based on alkyl chains (e.g., C5 or C8 linkers) have predicted LogP values typically ranging from +1 to +3, reflecting their hydrophobic nature [1]. This >7 log-unit difference in lipophilicity translates to a markedly improved aqueous solubility profile, reducing the need for high concentrations of organic co-solvents (e.g., DMSO) in biological assays and mitigating the risk of PROTAC aggregation [2].

PROTAC Linker Design Physicochemical Properties Aqueous Solubility

Extended Length vs. Standard PEG4 Linkers

The combination of PEG4 and m-PEG24 chains provides a total of 28 ethylene glycol units, yielding an estimated end-to-end distance of approximately 95 Å [1]. This distance is specifically tailored to span the inter-protein gap required for productive ternary complex formation between many E3 ligase (e.g., CRBN, VHL) and target protein pairs, which often require a linker span of 30–100 Å [2]. In comparison, a simple Mal-PEG4-NH2 linker, containing only 4 ethylene glycol units, provides a span of only ~17-20 Å, which is insufficient for targets requiring larger inter-ligand distances . The specific 28-unit length of this compound is not arbitrary; studies demonstrate that degradation efficiency is highly dependent on linker length, with optimal lengths varying by target and E3 ligase pair, and the 28-unit PEG chain represents a validated, long-span option for challenging targets [3].

PROTAC Linker Optimization Ternary Complex Formation Linker Length

Monodisperse vs. Polydisperse PEG Quality

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a monodisperse compound with a single, precisely defined molecular weight of 1615.84 Da and a purity of ≥95-98% by HPLC . In contrast, many commercially available PEG linkers are polydisperse, consisting of a mixture of chain lengths with an average molecular weight (e.g., PEG2000). The use of polydisperse linkers in PROTAC synthesis results in a mixture of PROTAC molecules with varying linker lengths, leading to irreproducible biological data and an inability to accurately determine structure-activity relationships (SAR) for linker length [1]. The monodisperse nature of this compound ensures that every PROTAC molecule synthesized has an identical linker structure, enabling precise correlation between linker design and degradation potency, which is essential for medicinal chemistry optimization campaigns [2].

PROTAC Synthesis Quality Control Monodisperse PEG

Extra Functional Handle via Glutamic Acid Spacer

The central glutamic acid residue in Mal-PEG4-Glu(OH)-NH-m-PEG24 introduces a pendant carboxylic acid group (pKa ~4.3), which is absent in standard linear PEG linkers such as Mal-PEGn-NH2 or Mal-PEGn-mPEGm . This functional handle provides a site for additional chemical modifications, such as the conjugation of a second payload, a fluorescent probe for tracking, or a targeting ligand, effectively creating a tri-functional linker platform . While direct comparative data on PROTAC performance with and without this glutamic acid branch is not available, class-level inference from linker SAR studies indicates that such branching can improve solubility and reduce aggregation by increasing local hydrophilicity and steric bulk, which is a known advantage for improving the drug-like properties of PROTAC molecules [1].

PROTAC Linker Design Functionalization Glutamic Acid Spacer

Mal-PEG4-Glu(OH)-NH-m-PEG24 Application Scenarios


PROTACs for Spatially Separated Binding Sites

The ~95 Å end-to-end span of Mal-PEG4-Glu(OH)-NH-m-PEG24, derived from its 28-unit PEG chain, makes it ideally suited for constructing PROTACs designed to degrade proteins with binding pockets located at a significant distance from the E3 ligase interaction surface [1]. This is a critical advantage over shorter linkers like Mal-PEG4-NH2, which cannot bridge gaps >20 Å, and provides a pre-optimized length for targets that fail to degrade with shorter, generic PEG linkers [2].

Reproducible Linkers for HTS Libraries

The monodisperse nature of Mal-PEG4-Glu(OH)-NH-m-PEG24 (single MW of 1615.84 Da) ensures that every PROTAC molecule in a synthesized library has an identical linker structure, eliminating the batch-to-batch variability associated with polydisperse PEG polymers [3]. This property is essential for generating reliable structure-activity relationship (SAR) data in high-throughput screening campaigns, where small changes in linker length can lead to several-fold differences in degradation potency (DC50) [4].

Aqueous Solubility for In Vivo Studies

With a calculated LogP of -6.9, Mal-PEG4-Glu(OH)-NH-m-PEG24 is exceptionally hydrophilic compared to alkyl chain-based linkers (LogP ~ +1 to +3) . This property facilitates the formulation of PROTACs in aqueous buffers with minimal use of organic co-solvents, reducing the risk of precipitation and improving the reproducibility of in vitro and in vivo pharmacokinetic studies [5]. This is particularly important for PROTACs derived from highly lipophilic warheads, where the linker can significantly modulate overall compound solubility.

Multifunctional Probes via Glutamic Acid Handle

The central glutamic acid residue provides a unique carboxylic acid functional group that is not present in standard linear PEG linkers . This third reactive handle can be used to conjugate a fluorophore, a biotin tag, or a second targeting ligand without interfering with the maleimide-mediated conjugation to the E3 ligase ligand. This enables the creation of advanced PROTAC probes for cellular imaging, target engagement studies, or the development of trivalent degraders, expanding the utility of the linker beyond simple bifunctional PROTAC assembly .

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